molecular formula C12H15BrO2 B15329895 Ethyl 4-bromo-3-isopropylbenzoate

Ethyl 4-bromo-3-isopropylbenzoate

Cat. No.: B15329895
M. Wt: 271.15 g/mol
InChI Key: OQNZIFZHEOYMCF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-isopropylbenzoate (CAS: 2168020-93-5) is a brominated aromatic ester with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol. This compound features a benzoate ester core substituted with a bromine atom at the 4-position and an isopropyl group at the 3-position.

The compound requires storage at 2–8°C, indicating sensitivity to thermal degradation.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 4-bromo-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

OQNZIFZHEOYMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C(C)C

Origin of Product

United States

Scientific Research Applications

Ethyl 4-bromo-3-isopropylbenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.

  • Biology: The compound is employed in biochemical assays and as a probe in molecular biology research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: this compound lacks nitrogen-containing heterocycles (e.g., pyridazine, isoxazole) present in analogs like I-6230 or I-6372.

Reactivity: The bromine atom in this compound offers a site for nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki reactions), whereas analogs with amino or thioether groups (e.g., I-6230, I-6373) may undergo oxidation or alkylation .

Molecular Weight : The compound’s lower molecular weight (271.15 vs. 363–377 g/mol for analogs) suggests improved pharmacokinetic properties if used in drug development, such as enhanced membrane permeability .

Stability and Handling

This compound requires refrigeration (2–8°C), unlike some analogs in the Molecules study, which may have higher thermal stability due to stabilizing heterocycles (e.g., pyridazine in I-6230) . The absence of hazard data (GHS classification) for this compound contrasts with analogs containing reactive thioethers (I-6373), which may pose higher toxicity risks .

Research and Application Context

  • Synthetic Utility : The bromine substituent in this compound positions it as a versatile intermediate for synthesizing more complex aromatics via cross-coupling, whereas analogs like I-6473 (phenethoxy-substituted) are tailored for specific bioactivity studies .

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